(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide
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Overview
Description
(PHE4)-DERMORPHIN(1-4)AMIDE is a synthetic peptide derivative of dermorphin, a naturally occurring opioid peptide found in the skin of certain frogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (PHE4)-DERMORPHIN(1-4)AMIDE typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of (PHE4)-DERMORPHIN(1-4)AMIDE follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
(PHE4)-DERMORPHIN(1-4)AMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and modified peptides with substituted amino acids .
Scientific Research Applications
(PHE4)-DERMORPHIN(1-4)AMIDE has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential as a potent analgesic with fewer side effects compared to traditional opioids.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mechanism of Action
(PHE4)-DERMORPHIN(1-4)AMIDE exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, the compound activates intracellular signaling pathways that result in analgesic effects. The activation of these pathways leads to the inhibition of neurotransmitter release and modulation of pain perception .
Comparison with Similar Compounds
Similar Compounds
Dermorphin: The natural peptide from which (PHE4)-DERMORPHIN(1-4)AMIDE is derived.
Deltorphin: Another opioid peptide with similar analgesic properties.
Endomorphin: A peptide with high affinity for the mu-opioid receptor
Uniqueness
(PHE4)-DERMORPHIN(1-4)AMIDE is unique due to its synthetic modifications, which enhance its stability and potency compared to natural dermorphin. These modifications also allow for the fine-tuning of its pharmacological properties, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C30H35N5O5 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C30H35N5O5/c1-19(33-29(39)24(31)16-22-12-14-23(36)15-13-22)28(38)35-26(18-21-10-6-3-7-11-21)30(40)34-25(27(32)37)17-20-8-4-2-5-9-20/h2-15,19,24-26,36H,16-18,31H2,1H3,(H2,32,37)(H,33,39)(H,34,40)(H,35,38)/t19-,24+,25+,26+/m1/s1 |
InChI Key |
MVUYXNQARFGHMJ-DCSNJQJVSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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